

reaction conditions for (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B1588785

[Get Quote](#)

An in-depth guide for researchers, scientists, and drug development professionals on the reaction conditions and applications of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid.

Introduction: A Versatile Building Block for Modern Synthesis

(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is a substituted arylboronic acid that has emerged as a crucial building block in synthetic organic chemistry. Its structure, featuring a sterically accessible boronic acid group ortho to a methoxy substituent and para to a methoxycarbonyl group, provides a unique combination of electronic and steric properties. These features make it an invaluable reagent for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.^[1] The primary utility of this compound lies in its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper-catalyzed Chan-Lam amination/etherification, enabling the facile formation of key carbon-carbon and carbon-heteroatom bonds. This guide provides a detailed exploration of the compound's properties, safety protocols, and optimized reaction conditions for its most critical applications.

Section 1: Compound Profile and Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in the laboratory.

Property	Value	Source(s)
Chemical Name	(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid	N/A
CAS Number	221006-63-9	[2]
Molecular Formula	C ₉ H ₁₁ BO ₅	
Molecular Weight	209.99 g/mol	
Appearance	Solid	
Storage Class	11 (Combustible Solids)	[3]

Stability and Storage: Boronic acids can be susceptible to dehydration to form boroxines (cyclic anhydrides) and protodeboronation under certain conditions. It is recommended to store **(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid** in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place. While some boronic acids are stable in air, careful storage minimizes the risk of degradation and ensures reproducibility in reactions.[\[4\]](#)

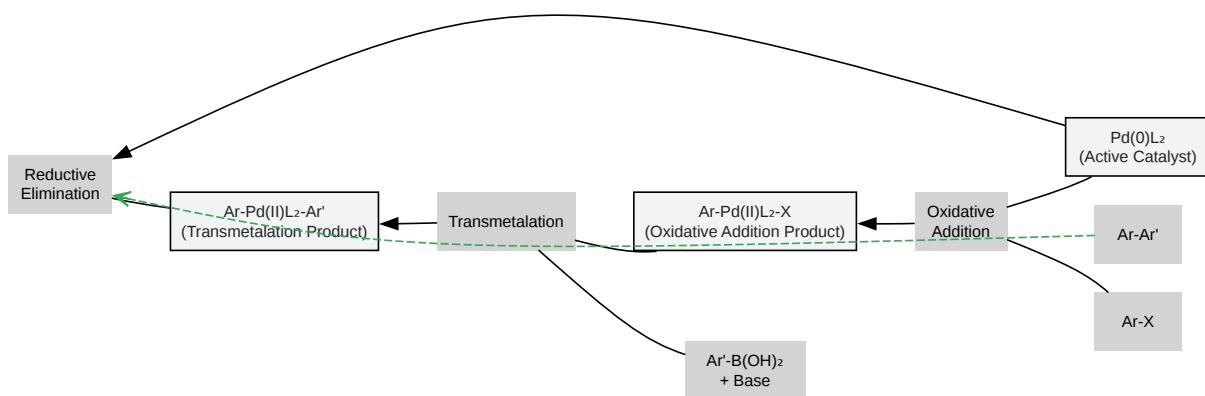
Section 2: Safety and Handling

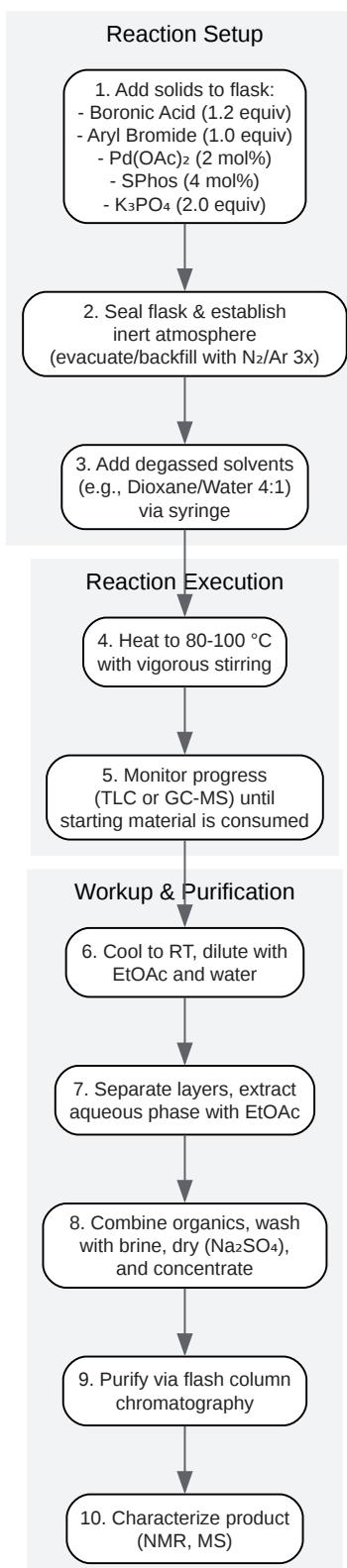
As a laboratory chemical, **(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid** requires careful handling to ensure personnel safety.

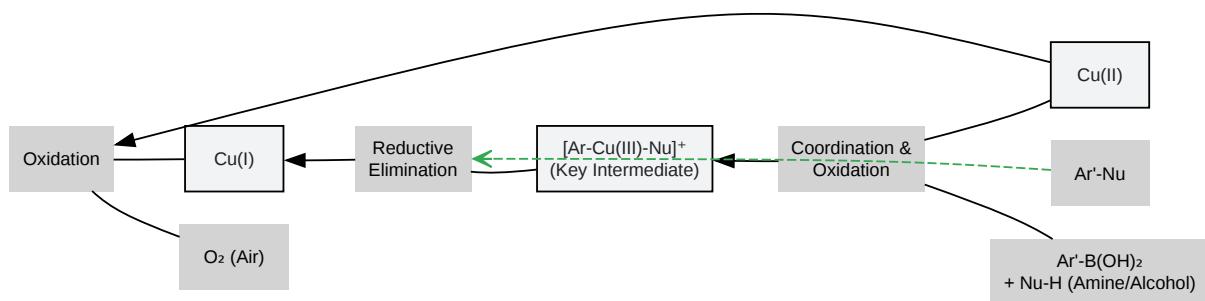
- Hazards:** The compound is considered hazardous. It can cause skin and serious eye irritation and may be harmful if swallowed.[\[5\]](#)
- Personal Protective Equipment (PPE):** Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab

coat. For weighing and transferring the solid, an N95 dust mask is recommended to prevent inhalation.[5][6]

- Handling: Avoid creating dust. Ensure eyewash stations and safety showers are readily accessible.[4]
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous or uncontrolled reactions.[4][5]
- Disposal: Dispose of waste materials in accordance with local, regional, and national regulations for hazardous chemical waste.


Section 3: Core Application: Suzuki-Miyaura Cross-Coupling


The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for forming biaryl C-C bonds, a scaffold prevalent in pharmaceuticals and organic materials.[7] **(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid** is an excellent substrate for this transformation.


Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar-X) to form a Pd(II) complex.
- Transmetalation: In the presence of a base, the organoboron compound transfers its organic group to the palladium center, regenerating the halide salt.
- Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. 2-Methoxy-5-(methoxycarbonyl)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. 2-甲氧羰基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [reaction conditions for (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1588785#reaction-conditions-for-2-methoxy-5-methoxycarbonyl-phenyl-boronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com